molecular formula C17H15ClN2 B5874134 N-(5-chloro-2-methylphenyl)-2-methyl-4-quinolinamine

N-(5-chloro-2-methylphenyl)-2-methyl-4-quinolinamine

Cat. No.: B5874134
M. Wt: 282.8 g/mol
InChI Key: UEOXFXNTDHEISI-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-methyl-4-quinolinamine, also known as CMQ, is a synthetic compound that belongs to the family of quinoline derivatives. It has been studied extensively for its potential applications in scientific research. CMQ is a versatile compound that can be synthesized using different methods, and it has shown promising results in various fields of research.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-methyl-4-quinolinamine is not fully understood. It is believed to act by inhibiting the activity of certain enzymes and proteins, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). This compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound has been shown to have antiviral activity against the hepatitis C virus.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(5-chloro-2-methylphenyl)-2-methyl-4-quinolinamine in lab experiments is its versatility. It can be synthesized using different methods, and it has shown promising results in various fields of research. Additionally, this compound has been shown to have low toxicity, making it a relatively safe compound to work with. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N-(5-chloro-2-methylphenyl)-2-methyl-4-quinolinamine. One potential area of research is the development of new synthesis methods for this compound that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in treating various diseases. Finally, more research is needed to explore the potential use of this compound as a fluorescent probe for detecting DNA.

Synthesis Methods

N-(5-chloro-2-methylphenyl)-2-methyl-4-quinolinamine can be synthesized using different methods, including the Pd-catalyzed Suzuki coupling reaction, the Buchwald-Hartwig coupling reaction, and the Friedlander synthesis. The Pd-catalyzed Suzuki coupling reaction involves the reaction of 5-chloro-2-methylphenylboronic acid with 2-methyl-4-chloroquinoline in the presence of a palladium catalyst. The Buchwald-Hartwig coupling reaction involves the reaction of 5-chloro-2-methylaniline with 2-methyl-4-chloroquinoline in the presence of a palladium catalyst and a base. The Friedlander synthesis involves the reaction of 2-methyl-4-chloroquinoline with 5-chloro-2-methylaniline in the presence of a Lewis acid catalyst.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-methyl-4-quinolinamine has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been studied for its potential use as a fluorescent probe for detecting DNA.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-methylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2/c1-11-7-8-13(18)10-16(11)20-17-9-12(2)19-15-6-4-3-5-14(15)17/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOXFXNTDHEISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC2=CC(=NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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